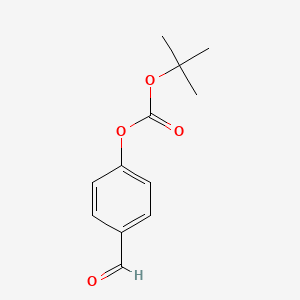

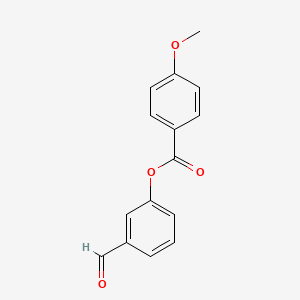

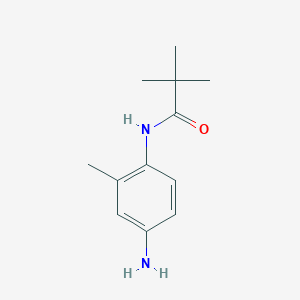

tert-Butyl 4-formylphenyl carbonate

Vue d'ensemble

Description

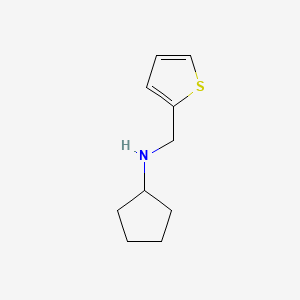

tert-Butyl 4-formylphenyl carbonate is a chemical compound that belongs to the class of organic carbonates. It is characterized by the presence of a tert-butyl group, a formyl group, and a phenyl ring. This compound is of interest in organic synthesis due to its potential as an intermediate in the formation of various chemical structures and its utility in the modification of carboxylic acids and amines.

Synthesis Analysis

The synthesis of tert-butyl carbonates can be achieved through various methods. One approach involves the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates to form cyclic carbonates under mild reaction conditions, which allows for the efficient synthesis of a variety of cyclic carbonates . Another method includes the preparation of tert-butyl aminocarbonate by reacting hydroxylamine with excess di-tert-butyl dicarbonate, representing a new class of compounds for acylating amines . Additionally, tert-butyl carbonates have been used to activate carboxylic acids in the presence of DMAP, leading to the formation of active esters and subsequent reactions with amines to afford amides or peptides .

Molecular Structure Analysis

The molecular structure of tert-butyl carbonates can be complex and varies depending on the specific compound. For instance, the crystal structure of a related compound, 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, was determined to be orthorhombic with specific space group parameters, indicating the presence of inter- and intramolecular hydrogen bond interactions . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate shows the pyrrolidinone ring in an envelope conformation with the tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the ring .

Chemical Reactions Analysis

tert-Butyl carbonates are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as the formation of N-(Boc)hydroxylamines when reacted with organometallics . The activation of carboxylic acids using tert-butyl carbonates leads to the formation of benzotriazinonyl esters, which are intermediates in the synthesis of amides or peptides . Additionally, tert-butyl carbonates can be used to synthesize aminocarbonates, which rapidly acylate amines in both organic and aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonates are influenced by their molecular structure. For example, the crystal structure of 4-(tert-butyl)-4-nitro-1,1-biphenyl, a related compound, is stabilized by C-H···O interactions, and computational studies using DFT and HF methods have provided insights into its electronic properties, such as the HOMO/LUMO energy gap10. The tert-butyl group is known to impart steric bulk, which can affect the reactivity and solubility of the compound. The formyl group is a reactive functional group that can participate in various chemical reactions, such as condensation and reduction.

Applications De Recherche Scientifique

Gold(I)-Catalyzed Formation of Cyclic Carbonates

A study explored the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones. This process allows efficient synthesis of cyclic carbonates under mild conditions, offering a versatile method for producing these compounds which are otherwise challenging to synthesize (Buzas & Gagosz, 2006).

Synthesis of Ortho-linked Polyamides

A bis(ether-carboxylic acid) derived from 4-tert-butylcatechol was synthesized and used to create polyamides with flexible main-chain ether linkages. These polyamides displayed excellent thermal stability and solubility in polar solvents, making them potentially useful in a variety of applications (Hsiao, Yang, & Chen, 2000).

Environmentally Benign CO2-Based Copolymers

Research demonstrated the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) using racemic-tert-butyl 3,4-epoxybutanoate and CO2. This method produces biocompatible polymers, showing potential in pharmaceutical and biomedical applications (Tsai, Wang, & Darensbourg, 2016).

Synthesis of Benzoxazin-4-one Derivatives

A study focused on the intramolecular oxidative cyclization of N-(2-formylphenyl)amides to synthesize benzoxazin-4-one derivatives. This process used tert-butyl hydroperoxide (TBHP) and CoCl2 as catalysts, presenting a new method for synthesizing these compounds under mild conditions (Yu, Zhang-Negrerie, & Du, 2016).

Degradation of Organic Pollutants

Fe-doped TiO2 nanoparticles were used for the photocatalytic degradation of 4-tert-butylphenol in water. This research suggests potential applications in environmental remediation, especially in water treatment technologies (Makhatova et al., 2019).

Organosoluble Fluorinated Polyimides

A novel fluorinated diamine monomer with tert-butyl groups was synthesized, leading to the creation of organosoluble fluorinated polyimides. These polymers exhibited good solubility and thermal stability, indicating their usefulness in electronic and aerospace applications (Yang, Su, & Chiang, 2006).

Catalysts for CO2 to Epoxide Conversion

Chromium complexes supported by constrained Schiff-base ligands were synthesized and used as catalysts for converting CO2 and epoxides into cyclic carbonates. These catalysts showed high activity and selectivity, making them valuable in green chemistry and industrial applications (Kiriratnikom et al., 2021).

Synthesis of Aminocarbonates

Research on the synthesis of tert-butyl aminocarbonate revealed a new compound class for acylating amines. This discovery could have implications in synthetic chemistry, particularly in the formation of amides (Harris & Wilson, 1983).

Orientations Futures

The future directions of “tert-Butyl 4-formylphenyl carbonate” could involve its use in the synthesis of other organic compounds, given its carbamate group. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .

Propriétés

IUPAC Name |

tert-butyl (4-formylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFJMIZWYMSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350830 | |

| Record name | tert-Butyl 4-formylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-formylphenyl carbonate | |

CAS RN |

87188-50-9 | |

| Record name | tert-Butyl 4-formylphenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)